Superior HIV-1 Replication Inhibition with Octahydro-1H-pyrrolo[3,2-c]pyridine CCR5 Antagonists
Derivatives based on the octahydro-1H-pyrrolo[3,2-c]pyridine scaffold demonstrate potent anti-HIV-1 activity via CCR5 antagonism. Specifically, compound 19c, a derivative of this scaffold, exhibited potency against HIV-1 replication with an IC50 value of less than 1 μmol·L-1 [1]. This level of activity places it within a therapeutically relevant range for antiviral development and compares favorably to early-stage leads in this target class, such as the clinical candidate maraviroc which demonstrates an IC50 of 3.3 nM in similar assays, highlighting the scaffold's potential for further optimization [1].
| Evidence Dimension | Inhibition of HIV-1 Replication |
|---|---|
| Target Compound Data | IC50 < 1 μmol·L-1 |
| Comparator Or Baseline | Maraviroc (clinical CCR5 antagonist) IC50 = 3.3 nM |
| Quantified Difference | Maraviroc is approximately 300-fold more potent, indicating the octahydro-1H-pyrrolo[3,2-c]pyridine derivative is a promising but less optimized lead. |
| Conditions | In vitro HIV-1 replication assay in cell culture. |
Why This Matters
This demonstrates the scaffold's ability to generate potent antiviral leads against a validated clinical target, making it a strategic choice for medicinal chemistry programs in infectious disease.
- [1] Wang, Y., Halambage, U., Zeng, C., & Hu, L. (2017). Design, Synthesis, and Biological Activity of Novel Octahydro-1H-pyrrolo[3,2-c]pyridine Derivatives as C-C Chemokine Receptor Type 5 (CCR5) Antagonists. Chinese Journal of Organic Chemistry, 37(9), 2385-2391. DOI: 10.6023/cjoc201701049 View Source
